molecular formula C19H13BrCl2O B13397031 3-Bromo-3',3''-dichlorotrityl alcohol

3-Bromo-3',3''-dichlorotrityl alcohol

Cat. No.: B13397031
M. Wt: 408.1 g/mol
InChI Key: MTDKYTGQKHBZLN-UHFFFAOYSA-N
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Description

3-Bromo-3’,3’'-dichlorotrityl alcohol is an organic compound with the molecular formula C19H13BrCl2O. It is a derivative of trityl alcohol, where the trityl group is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,3’'-dichlorotrityl alcohol typically involves the reaction of trityl alcohol with brominating and chlorinating agents. One common method is the electrophilic aromatic substitution reaction, where trityl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,3’'-dichlorotrityl alcohol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient halogenation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,3’'-dichlorotrityl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated compounds or alcohol derivatives.

    Substitution: Formation of substituted trityl alcohol derivatives.

Scientific Research Applications

3-Bromo-3’,3’'-dichlorotrityl alcohol has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,3’'-dichlorotrityl alcohol involves its interaction with molecular targets through its hydroxyl and halogen functional groups. The compound can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trityl Alcohol: The parent compound without halogen substitutions.

    3-Bromo-3’,3’'-trityl Alcohol: A derivative with only bromine substitution.

    3-Chloro-3’,3’'-trityl Alcohol: A derivative with only chlorine substitution.

Uniqueness

3-Bromo-3’,3’'-dichlorotrityl alcohol is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its mono-substituted counterparts. The combination of these halogens can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical and biological studies.

Properties

Molecular Formula

C19H13BrCl2O

Molecular Weight

408.1 g/mol

IUPAC Name

(3-bromophenyl)-bis(3-chlorophenyl)methanol

InChI

InChI=1S/C19H13BrCl2O/c20-16-7-1-4-13(10-16)19(23,14-5-2-8-17(21)11-14)15-6-3-9-18(22)12-15/h1-12,23H

InChI Key

MTDKYTGQKHBZLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C3=CC(=CC=C3)Br)O

Origin of Product

United States

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